

# Application Notes and Protocols for Preparing Azilsartan Medoxomil Solid Dispersion Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Azilsartan medoxomil is a potent angiotensin II receptor blocker used in the management of hypertension.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability, which can limit its oral bioavailability.[2] Solid dispersion technology is a successful strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like azilsartan medoxomil.[2][3] This involves dispersing the drug in an inert carrier matrix at the solid state.[4] This document provides detailed protocols for the preparation and characterization of azilsartan medoxomil solid dispersions.

# **Experimental Workflows**

The following diagram outlines the general workflow for the preparation and characterization of azilsartan medoxomil solid dispersions.





Click to download full resolution via product page



Caption: Experimental workflow for **azilsartan medoxomil** solid dispersion preparation and analysis.

### **Data Presentation**

**Table 1: Composition of Azilsartan Medoxomil Solid** 

**Dispersion Formulations** 

| Formulation Code | Preparation<br>Method | Carrier                            | Drug:Carrier Ratio |
|------------------|-----------------------|------------------------------------|--------------------|
| SD-A1            | Solvent Evaporation   | Polyvinylpyrrolidone<br>(PVP) K-30 | 1:1                |
| SD-A2            | Solvent Evaporation   | Polyvinylpyrrolidone<br>(PVP) K-30 | 1:2                |
| SD-B1            | Kneading              | β-Cyclodextrin                     | 1:1                |
| SD-B2            | Kneading              | β-Cyclodextrin                     | 1:2                |
| SD-C1            | Solvent Evaporation   | Gelucire 50/13                     | 1:1                |
| SD-C2            | Solvent Evaporation   | Gelucire 50/13                     | 1:3                |

# Table 2: Saturation Solubility of Azilsartan Medoxomil and Solid Dispersions



| Formulation                                            | Solubility in Water<br>(µg/mL)                   | Solubility in 0.1N<br>HCl (pH 1.2)<br>(µg/mL) | Solubility in<br>Phosphate Buffer<br>(pH 6.8) (µg/mL) |
|--------------------------------------------------------|--------------------------------------------------|-----------------------------------------------|-------------------------------------------------------|
| Pure Azilsartan<br>Medoxomil                           | 15.52 ± 0.8[1]                                   | 17.23 ± 0.4[1]                                | 20.32 ± 0.7[1]                                        |
| Physical Mixture (1:2 with β-Cyclodextrin)             | 90 ± 0.6[1]                                      | 85 ± 0.6[1]                                   | 120 ± 0.4[1]                                          |
| Solid Dispersion (with β-Cyclodextrin)                 | 128 ± 0.2[1]                                     | 131 ± 0.3[1]                                  | 170 ± 0.5[1]                                          |
| Solid Dispersion<br>(ASD6 with Gelucire<br>50/13, 1:3) | 65.57 (mg/mL<br>converted to μg/mL:<br>65570)[5] | -                                             | -                                                     |

Data presented as mean  $\pm$  SD, where available.

Table 3: In Vitro Dissolution of Azilsartan Medoxomil Formulations

| Formulation                                            | Dissolution<br>Medium     | Time (minutes) | Cumulative Drug<br>Release (%) |
|--------------------------------------------------------|---------------------------|----------------|--------------------------------|
| Pure Azilsartan<br>Medoxomil                           | Phosphate Buffer (pH 6.8) | 90             | ~30[1]                         |
| Physical Mixture (PM-3)                                | Phosphate Buffer (pH 6.8) | 90             | 71[1]                          |
| Solid Dispersion (SD-<br>3 with β-Cyclodextrin)        | Phosphate Buffer (pH 6.8) | 90             | 82[1]                          |
| Solid Dispersion<br>(ASD6 with Gelucire<br>50/13, 1:3) | Phosphate Buffer (pH 6.8) | 30             | 98.9 ± 1.9[5]                  |

Dissolution conditions: USP Type II apparatus,  $37 \pm 0.5$ °C. Specific rotational speeds may vary by study.[1][5]



# Experimental Protocols Preparation of Solid Dispersions: Solvent Evaporation Method

This method involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent.

#### Materials:

- Azilsartan medoxomil
- Carrier (e.g., Polyvinylpyrrolidone (PVP), Gelucire 50/13)[5][6]
- Solvent (e.g., Methanol, Ethanol, Dichloromethane)[5][6]

#### Equipment:

- Magnetic stirrer
- Rotary evaporator
- Vacuum oven
- Mortar and pestle
- Sieves

#### Procedure:

- Accurately weigh azilsartan medoxomil and the carrier in the desired ratio (e.g., 1:1, 1:2).
- Dissolve the weighed materials in a suitable solvent or solvent mixture (e.g., methanol or a mixture of ethanol and dichloromethane) with constant stirring until a clear solution is obtained.[5][6]



- Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C)
   using a rotary evaporator.[6]
- Dry the resulting solid mass in a vacuum oven to remove any residual solvent.[6]
- Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[6]
- Store the prepared solid dispersion in a desiccator until further evaluation.[3]

# **Preparation of Solid Dispersions: Kneading Method**

This technique involves the formation of a paste by kneading the drug and carrier with a small amount of a hydroalcoholic solvent.

#### Materials:

- Azilsartan medoxomil
- Carrier (e.g., β-Cyclodextrin)[1]
- Kneading liquid (e.g., water-ethanol mixture, 1:1)[1]

#### Equipment:

- Mortar and pestle
- Desiccator
- Sieves

#### Procedure:

- Accurately weigh azilsartan medoxomil and the carrier in the desired molar or weight ratio.
   [1]
- Place the mixture in a mortar and add a small amount of the water-ethanol (1:1) mixture.[1]
- Knead the mixture into a paste-like consistency for a specified duration (e.g., 30 minutes).[1]



- Dry the resulting dense mass in a desiccator for 48 hours.[1]
- Crush the dried substance, sieve it through a 120-mesh sieve, and store it in a desiccator.[1]

# **Characterization of Solid Dispersions**

FTIR spectroscopy is used to identify any potential interactions between the drug and the carrier.

#### Equipment:

• FTIR spectrophotometer

#### Procedure:

- Prepare samples by mixing the solid dispersion with potassium bromide (KBr) in a 1:10 ratio and grinding to a homogenous mixture.
- Compress a small amount of the powdered mixture to form a thin, semitransparent pellet.[7]
- Record the IR spectrum of the pellet over a suitable range (e.g., 500 to 4000 cm<sup>-1</sup>).[7]
- Compare the spectrum of the solid dispersion with the spectra of the pure drug and the
  carrier to identify any shifts or disappearance of characteristic peaks, which may indicate
  interactions. The pure azilsartan medoxomil spectrum shows characteristic peaks around
  3398, 3352, and 3286 cm<sup>-1</sup> (amino group), and at 1561 cm<sup>-1</sup> (carboxyl group).[1]

DSC is employed to investigate the thermal behavior and physical state of the drug within the solid dispersion.

#### Equipment:

Differential Scanning Calorimeter

#### Procedure:

 Accurately weigh a small amount of the sample (e.g., 2 mg) into an aluminum pan and seal it.



- Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]
- Record the heat flow as a function of temperature. The melting point of pure crystalline
   azilsartan medoxomil is typically observed between 200-250°C.[1] A broadening or
   disappearance of this peak in the solid dispersion suggests a change in crystallinity,
   potentially to an amorphous state.[9]

This study determines the extent of solubility enhancement achieved by the solid dispersion.

#### Equipment:

- Incubator shaker
- Centrifuge
- UV-Vis spectrophotometer

#### Procedure:

- Add an excess amount of the pure drug or solid dispersion to a specific volume (e.g., 10 mL)
   of different media (e.g., water, 0.1N HCl, phosphate buffer pH 6.8).[1]
- Place the samples in an incubator shaker at a constant temperature (e.g., 25 ± 1°C) for an extended period (e.g., 48 hours) to reach equilibrium.[1]
- Centrifuge the solutions at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes).[1]
- Filter the supernatant through a suitable membrane filter (e.g., 0.22 μm).[1]
- Dilute the filtered solution appropriately and measure the absorbance using a UV-Vis spectrophotometer at the λmax of **azilsartan medoxomil** (approximately 248 nm).[1][3]
- Calculate the concentration of the dissolved drug using a standard calibration curve.[3]

This test evaluates the rate at which the drug is released from the solid dispersion formulation.

#### Equipment:



- USP Dissolution Test Apparatus II (Paddle type)[5]
- UV-Vis spectrophotometer or HPLC system

#### Procedure:

- Prepare the dissolution medium (e.g., 900 mL of phosphate buffer, pH 6.8).[5]
- Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[5]
- Place a quantity of the solid dispersion equivalent to a specific dose of azilsartan medoxomil (e.g., 40 mg) into each dissolution vessel.[10]
- Set the paddle rotation speed to a specified rate (e.g., 50 rpm).[5]
- Withdraw samples (e.g., 10 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).[10]
- Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.
   [5]
- Filter the samples and analyze the drug concentration using a validated analytical method (UV spectrophotometry or HPLC).[5][10]
- Plot the cumulative percentage of drug released against time to obtain the dissolution profile.
   [3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. pkheartjournal.com [pkheartjournal.com]



- 3. pkheartjournal.com [pkheartjournal.com]
- 4. scifiniti.com [scifiniti.com]
- 5. ijcrr.com [ijcrr.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation -PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Preparing Azilsartan Medoxomil Solid Dispersion Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000978#protocol-for-preparing-azilsartan-medoxomil-solid-dispersion-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





